molecular formula C6H12FN B7934095 [2-(Fluoromethyl)cyclobutyl]methanamine

[2-(Fluoromethyl)cyclobutyl]methanamine

Cat. No.: B7934095
M. Wt: 117.16 g/mol
InChI Key: XSNOQHJFYRWETK-UHFFFAOYSA-N
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Description

[2-(Fluoromethyl)cyclobutyl]methanamine is a chemical compound of significant interest in organic and medicinal chemistry research. With a molecular formula of C6H12FN and a molecular weight of approximately 153.6 g/mol (based on the hydrochloride salt of a related stereoisomer ), it serves as a valuable amine-functionalized building block. Its structure, featuring a cyclobutane ring and a fluoromethyl group, makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of novel pharmaceutical candidates . Research into similar cyclobutyl methanamine derivatives has shown their application as key scaffolds in patented compounds, such as benzothiazole derivatives, highlighting the utility of this structural motif in drug discovery efforts . The incorporation of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. As such, this amine is a promising precursor for the development of new chemical entities. Its potential mechanism of action in biological studies would be derived from the final target molecule it is used to create, which may involve binding to specific enzymes or receptors . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for informational purposes only. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

[2-(fluoromethyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-3-5-1-2-6(5)4-8/h5-6H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNOQHJFYRWETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CN)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition between ethylene derivatives and fluorinated alkenes is a widely used method. For example, irradiation of 1,2-difluoroethylene with cyclobutane precursors under UV light (λ = 300–350 nm) yields fluorinated cyclobutanes with moderate stereoselectivity. Reaction conditions typically involve dichloromethane or acetonitrile as solvents at temperatures between −20°C and 25°C. A notable limitation is the formation of regioisomers, which necessitates chromatographic separation (40–60% yield).

Ring-Closing Metathesis

Transition metal-catalyzed ring-closing metathesis (RCM) offers superior stereocontrol. Grubbs II catalyst (5 mol%) facilitates the cyclization of diene precursors bearing fluoromethyl groups, producing cyclobutanes with >90% cis-selectivity. Key parameters include:

  • Solvent : Toluene or dichloroethane

  • Temperature : 80–100°C

  • Yield : 65–75%

This method avoids side reactions associated with radical intermediates but requires anhydrous conditions to prevent catalyst deactivation.

Fluoromethylation Strategies

Introducing the fluoromethyl group to the cyclobutane ring employs nucleophilic and electrophilic fluorination techniques:

Nucleophilic Fluorination

Tetramethylammonium fluoride (TMAF) and morpholinosulfur trifluoride (Morph-DAST) are preferred for substituting hydroxyl or halogen groups with fluorine. For instance, treating 2-(hydroxymethyl)cyclobutylmethanamine with Morph-DAST in dichloromethane at −40°C achieves 85% conversion to the fluoromethyl derivative.

Reagent Solvent Temperature Yield
Morph-DASTCH₂Cl₂−40°C85%
TMAFTHF25°C72%
Selectfluor®MeCN80°C68%

Electrophilic agents like Selectfluor® are less efficient due to competing N-fluorination side reactions.

Electrophilic Fluoromethylation

Direct fluoromethylation using fluoromethyl iodide (CH₂FI) under Pd-catalyzed cross-coupling conditions enables late-stage functionalization. A palladium(II) acetate/Xantphos catalyst system in DMF at 100°C converts bromocyclobutane precursors to the target compound in 78% yield. This method is scalable but requires rigorous exclusion of moisture.

Purification and Isolation

Post-synthetic purification is critical due to the polar nature of this compound:

Chromatographic Techniques

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves regioisomers and removes unreacted fluorination reagents. Typical recovery rates range from 60% to 75%.

Crystallization

Crystallization from ethyl acetate/n-hexane (1:3) at −20°C yields colorless crystals with >99% purity. X-ray diffraction analysis confirms the cis-configuration of the fluoromethyl and amine groups.

Stereochemical Considerations

The stereochemistry of this compound significantly impacts its physicochemical properties:

Diastereomeric Resolution

Chiral stationary phases (e.g., Chiralpak IA) separate cis- and trans-diastereomers using hexane/isopropanol (90:10) as the mobile phase. The cis-isomer exhibits higher aqueous solubility (Log P = 1.2 vs. 1.8 for trans).

Protecting Group Strategies

SEM (2-(trimethylsilyl)ethoxymethyl) groups protect the amine during fluorination, preventing undesired N-fluorination. Deprotection with tetrabutylammonium fluoride (TBAF) in THF restores the free amine with 95% efficiency.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing efficiency for photochemical [2+2] cycloadditions. A 50 mL reactor achieves 90% conversion at a flow rate of 5 mL/min, reducing reaction times from 24 hours (batch) to 30 minutes.

Process Optimization

  • Temperature Control : Maintaining −40°C during fluorination minimizes byproduct formation.

  • Solvent Recycling : Distillation recovers >90% of dichloromethane and THF.

  • Catalyst Recovery : Immobilized Grubbs II catalysts on silica gel reduce Pd leaching to <1 ppm .

Chemical Reactions Analysis

Types of Reactions

[2-(Fluoromethyl)cyclobutyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutylmethanone derivatives, while substitution reactions can produce a variety of substituted cyclobutylmethanamines .

Scientific Research Applications

Chemistry

In chemistry, [2-(Fluoromethyl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(Fluoromethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methanamine group can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Diversity and Physicochemical Properties

The table below compares [2-(Fluoromethyl)cyclobutyl]methanamine with key structural analogs, highlighting substituents, molecular weights, and notable properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound C₆H₁₂FN 117.17 (calc.) Fluoromethyl at C2 of cyclobutane Hypothesized enhanced metabolic stability
[1-(2-Fluorophenyl)cyclobutyl]methanamine HCl C₁₁H₁₅ClFN 215.7 2-Fluorophenyl group Pharmaceutical intermediate (98% purity)
trans-1,2-Bis(aminomethyl)cyclobutane C₆H₁₄N₂ 114.19 Dual aminomethyl groups Component of lobaplatin (Pt-based anticancer)
[1-(propan-2-yloxy)cyclobutyl]methanamine C₈H₁₇NO 143.23 Isopropoxy group Liquid state, 95% purity
[1-(pyridin-2-yl)cyclobutyl]methanamine C₁₀H₁₄N₂ 162.23 Pyridinyl group Potential CNS-targeting ligand
cyclobutyl(oxolan-2-yl)methanamine C₉H₁₇NO 155.24 Tetrahydrofuran moiety Predicted boiling point: 243.3°C
[1-Methoxy-3-(propan-2-yl)cyclobutyl]methanamine C₉H₁₉NO 157.25 Methoxy and isopropyl groups Unreported bioactivity
[1-(Cyclopentylmethyl)-3,3-difluorocyclobutyl]methanamine C₁₁H₁₉F₂N 203.27 Difluorocyclobutane, cyclopentylmethyl High molecular weight, potential rigidity

Biological Activity

[2-(Fluoromethyl)cyclobutyl]methanamine is a novel chemical compound characterized by its unique cyclobutane structure with a fluoromethyl substitution. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula of this compound is C6H12FN, and its IUPAC name is [(1R,2R)-2-(fluoromethyl)cyclobutyl]methanamine. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the cyclobutane ring and subsequent substitution reactions to introduce the fluoromethyl group. The optimization of these synthetic routes is crucial for achieving high yields and purity, which are essential for biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amine functional group allows for nucleophilic substitution reactions, which can influence enzyme activity and receptor interactions. Preliminary studies suggest that the compound may exhibit significant binding affinity towards specific biological targets, potentially modulating various biochemical pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of fluorinated compounds similar to this compound. For instance, compounds with fluoromethyl substitutions have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). In vitro assays indicated that these compounds could inhibit bacterial growth at minimal inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

Cytotoxicity Studies

Cytotoxicity evaluations are critical for assessing the safety profile of this compound. Compounds with MIC values less than 1 µg/mL were tested against Vero cells, leading to the identification of candidates with a selectivity index above 10, indicating potential therapeutic advantages .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

Compound Name IUPAC Name Molecular Formula Unique Features
[1-(Fluoromethyl)cyclobutyl]methanamine[(1R, 2S)-1-(fluoromethyl)cyclobutyl]methanamineC6H12FNDifferent position of fluoromethyl group
[(1R,2S)-2-fluorocyclohexyl]methanamine[(1R,2S)-2-fluorocyclohexyl]methanamineC7H14FNCyclohexane ring instead of cyclobutane
[1-(Trifluoromethyl)cyclobutyl]methanamine[(1R,2R)-1-(trifluoromethyl)cyclobutyl]methanamineC6H10F3NContains trifluoromethyl group enhancing lipophilicity

This comparative analysis highlights that the unique cyclobutane structure combined with a fluoromethyl substitution may confer distinct pharmacological properties not present in other analogs.

Case Studies

Preliminary research has indicated promising results regarding the antimicrobial efficacy and cytotoxicity profiles of this compound. For example, in a study focusing on fluoro and trifluoromethyl-substituted derivatives, certain compounds demonstrated excellent activity against MRSA strains with MIC values significantly lower than standard treatments like methicillin and vancomycin . These findings suggest that this compound could be further developed as a potent therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [2-(Fluoromethyl)cyclobutyl]methanamine, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with cyclobutane derivatives functionalized with fluoromethyl groups. For example, halogenation of cyclobutane followed by nucleophilic substitution with fluoromethylamine precursors .
  • Step 2 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
  • Step 3 : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR (δ ~ -200 ppm for CF₃ groups) .
    • Key Data : Molecular weight = 143.18 g/mol (C₇H₁₂F₂N) .

Q. How can this compound be characterized structurally?

  • Methodology :

  • Use ¹H/¹³C NMR to assign cyclobutane ring protons (δ 1.5–3.0 ppm) and fluoromethyl groups (³J coupling ~15 Hz) .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., ESI+: m/z 144.1054 [M+H]⁺) .
  • X-ray crystallography for absolute configuration determination if crystallized as a salt (e.g., hydrochloride) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology :

  • Test solubility in polar (DMSO, methanol) and non-polar solvents (dichloromethane).
  • Assess stability via accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring.
  • Key Finding : Hydrochloride salts (e.g., CAS 131374-93-1) show improved stability under inert gas storage (2–8°C) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed C–F bond formation) to control stereochemistry .
  • Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or polarimetry .
    • Data Contradiction : Conflicting reports on fluorination efficiency (60–85% yield) suggest optimizing reaction temperature (-20°C to 25°C) and catalysts (e.g., Selectfluor vs. NFSI) .

Q. What computational models predict the bioactivity of this compound derivatives?

  • Methodology :

  • Perform density functional theory (DFT) calculations to assess electronic effects of fluoromethyl groups on amine basicity.
  • Use molecular docking (AutoDock Vina) to simulate binding to targets like monoamine transporters or GPCRs .
    • Key Insight : Fluorine’s electronegativity may enhance blood-brain barrier penetration, relevant for CNS drug development .

Q. How do structural modifications (e.g., cyclobutane ring strain) influence reactivity in cross-coupling reactions?

  • Methodology :

  • Compare Suzuki-Miyaura coupling rates of brominated cyclobutane derivatives with/without fluoromethyl groups.
  • Monitor reaction progress via GC-MS and quantify yields (e.g., Pd(OAc)₂/XPhos catalyst system achieves 70–90% conversion) .
    • Advanced Tip : Strain-release effects in cyclobutane may accelerate transmetallation steps but reduce regioselectivity .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for fluorinated analogs?

  • Methodology :

  • Perform variable-temperature NMR to assess conformational dynamics (e.g., ring puckering in cyclobutane).
  • Cross-validate with 2D techniques (COSY, HSQC) to assign overlapping signals .
    • Case Study : Discrepancies in ¹H NMR δ values for fluoromethyl protons (~δ 4.5–5.0 ppm) resolved via deuterated solvent screening (CDCl₃ vs. DMSO-d₆) .

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